molecular formula C₄₄H₄₀N₆O₃ B1145506 2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl CAS No. 1361024-33-0

2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl

Cat. No.: B1145506
CAS No.: 1361024-33-0
M. Wt: 700.83
InChI Key:
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Description

2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl involves multiple steps, starting from basic organic compounds. The process typically includes the formation of the biphenyl structure, followed by the introduction of the tetrazole ring and the butyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Fimasartan: A non-peptide angiotensin II receptor antagonist used for treating hypertension and heart failure.

    Indole Derivatives: Known for their broad range of biological activities, including antiviral, anticancer, and antimicrobial properties.

Uniqueness

What sets 2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.

Properties

CAS No.

1361024-33-0

Molecular Formula

C₄₄H₄₀N₆O₃

Molecular Weight

700.83

Synonyms

Fimasartan Impurity

Origin of Product

United States

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